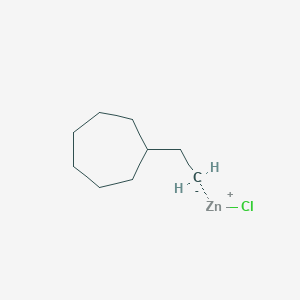
2-(Cycloheptyl)ethylzinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cycloheptyl)ethylzinc chloride is an organozinc compound with the molecular formula C9H17ClZn. This compound is part of the organozinc family, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the cycloheptyl group adds a unique structural aspect, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptyl)ethylzinc chloride typically involves the reaction of cycloheptyl bromide with ethylzinc chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{Cycloheptyl Bromide} + \text{Ethylzinc Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(Cycloheptyl)ethylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in THF or other aprotic solvents.
Coupling Reactions: Palladium or nickel catalysts are often used, with the reactions conducted under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the cycloheptyl group and the electrophile.
科学的研究の応用
2-(Cycloheptyl)ethylzinc chloride has several applications in scientific research:
- **
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
特性
分子式 |
C9H17ClZn |
|---|---|
分子量 |
226.1 g/mol |
IUPAC名 |
chlorozinc(1+);ethylcycloheptane |
InChI |
InChI=1S/C9H17.ClH.Zn/c1-2-9-7-5-3-4-6-8-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |
InChIキー |
HSLYXIMABCBMJP-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CC1CCCCCC1.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



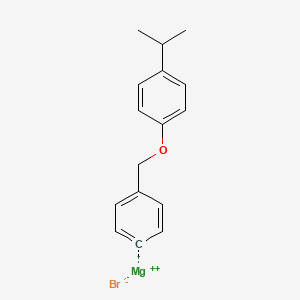
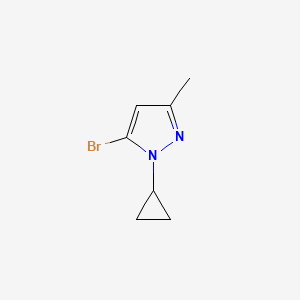

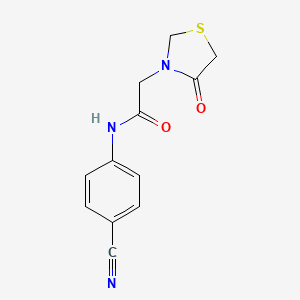
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)




![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
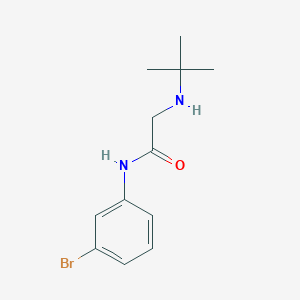

![6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B14900659.png)
